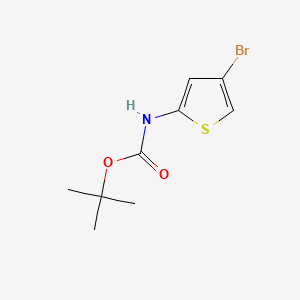
tert-Butyl (4-bromothiophen-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (4-bromothiophen-2-yl)carbamate” is a chemical compound with the CAS Number: 868387-45-5 . It has a molecular weight of 278.17 . The compound appears as a white to orange to green powder or crystalline solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12BrNO2S . The InChI Code is 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point range of 102.0 to 106.0°C . The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Applications De Recherche Scientifique
1. Structural Studies and Molecular Interactions
- tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, demonstrates the importance of tert-butyl carbamates in studying crystal structures and molecular interactions through hydrogen and halogen bonds (Baillargeon et al., 2017).
2. Organic Synthesis and Catalysis
- tert-Butyl carbamates, including tert-Butyl (4-bromothiophen-2-yl)carbamate, are crucial in organic synthesis, particularly in Rhodium-catalyzed reactions and enantioselective additions, contributing significantly to the development of new synthetic methods (Storgaard & Ellman, 2009).
3. Photovoltaic Material Development
- The synthesis of tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate shows the role of tert-butyl carbamates in creating organic photovoltaic materials, indicating their potential in renewable energy technologies (Chmovzh & Rakitin, 2021).
4. Pharmaceutical Intermediate Synthesis
- The synthesis of tert-butyl carbamate derivatives, including this compound, serves as an essential step in producing intermediates for novel protease inhibitors and other pharmaceuticals, highlighting their relevance in drug development (Ghosh et al., 2017).
5. Application in Curtius Rearrangement
- tert-Butyl carbamates are used in Curtius rearrangement reactions, a process critical in organic chemistry for generating amines from carboxylic acids, demonstrating their versatility in chemical transformations (Lebel & Leogane, 2005).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl (4-bromothiophen-2-yl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy.
Propriétés
IUPAC Name |
tert-butyl N-(4-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGTVGAIEOIQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718289 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-45-5 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

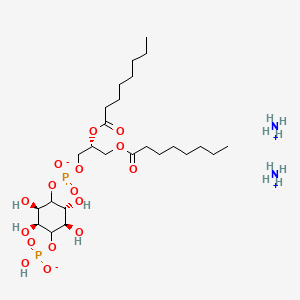


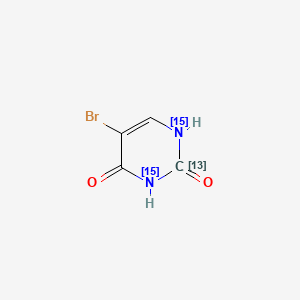


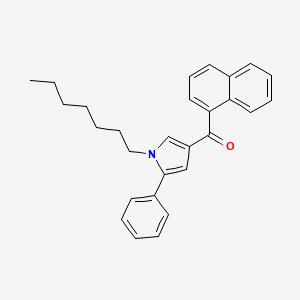
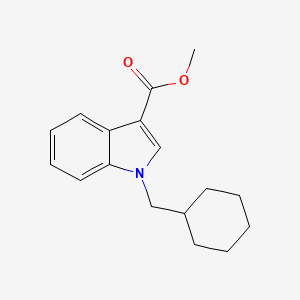

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
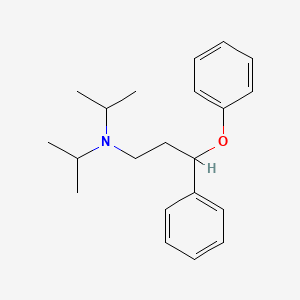
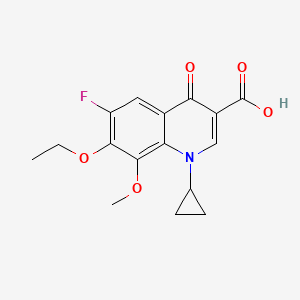
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
